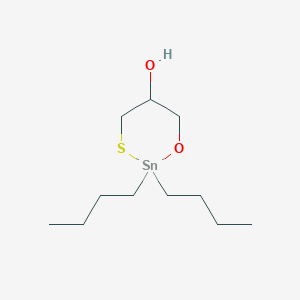
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol is an organotin compound that features a unique structure with a tin atom bonded to both carbon and oxygen atoms. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol typically involves the reaction of dibutyltin oxide with a suitable thiol and an alcohol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles, resulting in different organotin derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction yields.
Applications De Recherche Scientifique
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom in the compound can form coordination complexes with various biological molecules, affecting their function and activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol can be compared with other organotin compounds such as:
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but with oxygen atoms instead of sulfur.
2,2-Dibutyl-1,3,2-dioxastannane: Another related compound with a different arrangement of oxygen atoms.
The uniqueness of this compound lies in its specific combination of tin, sulfur, and oxygen atoms, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
133302-04-2 |
|---|---|
Formule moléculaire |
C11H24O2SSn |
Poids moléculaire |
339.08 g/mol |
Nom IUPAC |
2,2-dibutyl-1,3,2-oxathiastanninan-5-ol |
InChI |
InChI=1S/2C4H9.C3H7O2S.Sn/c2*1-3-4-2;4-1-3(5)2-6;/h2*1,3-4H2,2H3;3,5-6H,1-2H2;/q;;-1;+2/p-1 |
Clé InChI |
JCICEFRXPBGKHM-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn]1(OCC(CS1)O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


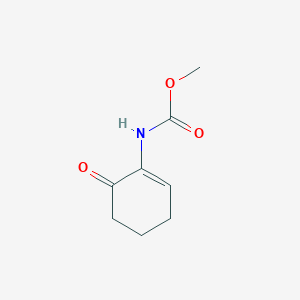

![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
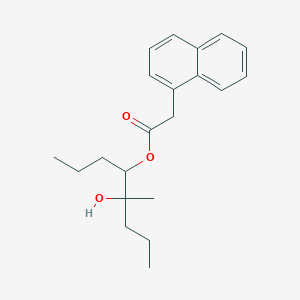
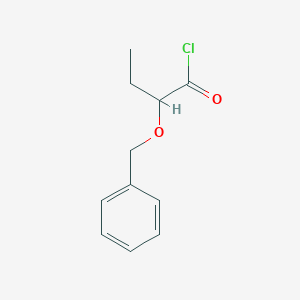
![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
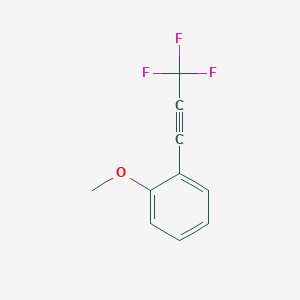
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)
